REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[C:7]([OH:12])[CH:6]=1)=[O:4].[I-].[Na+].[N-:15]=[N+]=[N-].[Na+]>CC(C)=O>[ClH:1].[NH2:15][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[C:7]([OH:12])[CH:6]=1)=[O:4] |f:1.2,3.4,6.7|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)C1=CC(=C(C=C1)O)O
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
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Name
|
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
5.23 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Control Type
|
UNSPECIFIED
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Setpoint
|
40 °C
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Type
|
CUSTOM
|
Details
|
The mixture was stirred at 40° C. for 5 hours under hydrogen gas atmosphere
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The mixture was refluxed for 24 hours
|
Duration
|
24 h
|
Type
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FILTRATION
|
Details
|
Insoluble substances in the reaction solution were filtered off
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
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ADDITION
|
Details
|
Ethyl acetate was added to the reaction solution
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Type
|
WASH
|
Details
|
washed sequentially with water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
a saturated sodium chloride aqueous solution, and dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
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Details
|
The solvent was distilled off under reduced pressure
|
Type
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DISSOLUTION
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Details
|
The oily residue was dissolved in 100 ml of methanol
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Type
|
ADDITION
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Details
|
13.6 ml of concentrated hydrochloric acid, and 1.5 g of a 10% palladium carbon catalyst was added
|
Type
|
FILTRATION
|
Details
|
The reaction solution was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the concentrated residue, acetone was added
|
Type
|
FILTRATION
|
Details
|
the precipitated crystals were collected by filtration
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NCC(=O)C1=CC(=C(C=C1)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.5 g | |
YIELD: PERCENTYIELD | 50.4% | |
YIELD: CALCULATEDPERCENTYIELD | 50.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |